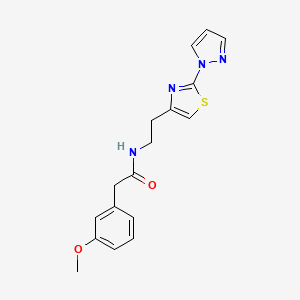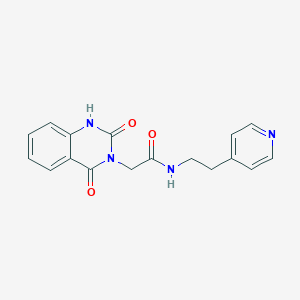
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic organic compound with significant interest in various fields due to its unique chemical structure and potential applications. This compound belongs to the class of quinazoline derivatives, known for their diverse pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide generally involves multiple steps:
Starting Materials: : The synthesis begins with 2-aminobenzamide and acetic anhydride to form the quinazolinone core.
Reaction Conditions: : Controlled heating and specific catalysts are typically employed to drive the reactions to completion.
Industrial Production Methods
While detailed industrial processes may vary, large-scale production typically involves:
Catalytic Processes: : Industrial catalysts can enhance yield and selectivity.
Purification Techniques: : Advanced purification methods, such as recrystallization and chromatography, ensure high purity.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the quinazolinone moiety.
Reduction: : Reductive conditions can modify the pyridine ring, potentially leading to derivatives with different activities.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridinyl and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: : Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are common.
Major Products Formed from These Reactions
Oxidation Products: : Potential oxidative products include hydroxylated derivatives.
Reduction Products: : Reductive conditions may yield reduced pyridine derivatives.
Substitution Products: : Varied derivatives depending on the substituents introduced.
科学研究应用
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses, particularly in oncology and anti-inflammatory treatments.
Industry: : Employed in the synthesis of specialized chemicals and materials.
作用机制
The Mechanism by which the Compound Exerts its Effects
Molecular Interaction: : Binds to specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Engages in pathways like the inhibition of specific kinases or enzymes related to disease processes.
相似化合物的比较
Comparison with Other Similar Compounds
Structural Similarities: : Compared to other quinazoline derivatives, this compound features unique substituents that may enhance its activity.
Pharmacological Profile: : Demonstrates distinct pharmacokinetics and bioavailability compared to structurally related compounds.
List of Similar Compounds
2-aminobenzamide derivatives: : Related compounds with modifications on the quinazolinone core.
Pyridine-2-carboxamide derivatives: : Structurally similar with variations in the acetamide linkage.
What other topics can we explore to spark your curiosity?
属性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15(19-10-7-12-5-8-18-9-6-12)11-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-6,8-9H,7,10-11H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMWYDQJAABNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
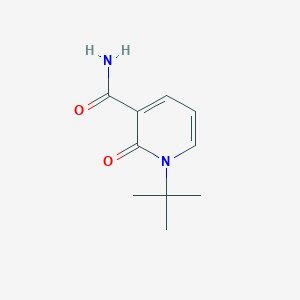
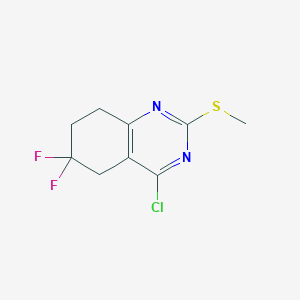
![N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2803871.png)
![[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2803872.png)
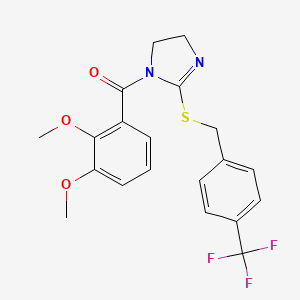
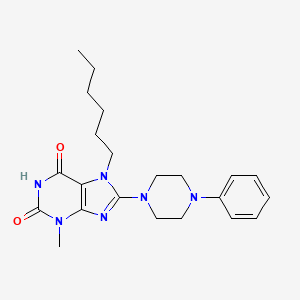
![3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2803878.png)
![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2803880.png)
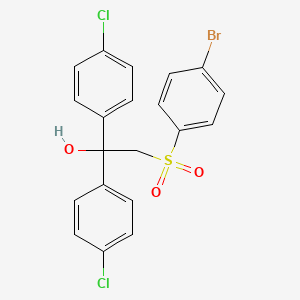
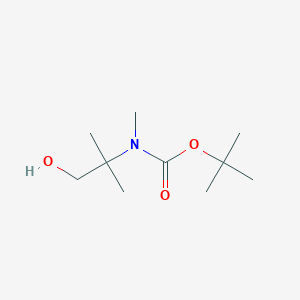
![2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2803886.png)
![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)
